Cyanine 3 Tyramide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

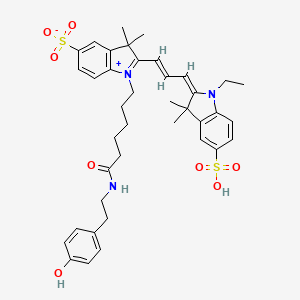

2-[(E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)prop-1-enyl]-1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47N3O8S2/c1-6-41-33-20-18-29(51(45,46)47)25-31(33)38(2,3)35(41)11-10-12-36-39(4,5)32-26-30(52(48,49)50)19-21-34(32)42(36)24-9-7-8-13-37(44)40-23-22-27-14-16-28(43)17-15-27/h10-12,14-21,25-26H,6-9,13,22-24H2,1-5H3,(H3-,40,43,44,45,46,47,48,49,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXIOSIRIWBDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Principle of Cyanine 3 Tyramide Signal Amplification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of detecting low-abundance molecular targets within complex biological systems, the sensitivity of detection methodologies is paramount. Cyanine 3 (Cy3) Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful technique that dramatically enhances the sensitivity of in situ hybridization (ISH) and immunohistochemistry (IHC) assays. This technology allows for the visualization of proteins and nucleic acids that are undetectable by conventional methods, conserving precious primary antibodies and probes while generating robust and high-resolution signals. This guide delves into the core principles of Cy3 TSA, provides detailed experimental methodologies, and presents a quantitative analysis of its amplification power.

The Core Principle: Enzymatic Amplification and Covalent Deposition

The cornerstone of Cyanine 3 Tyramide Signal Amplification is the enzymatic activity of horseradish peroxidase (HRP). The process can be broken down into a series of well-defined steps that result in the localized deposition of a high density of fluorophores, leading to a significant increase in signal intensity.[1][2][3][4]

-

Target Recognition: The process begins with the specific binding of a primary antibody to its target antigen within a cell or tissue sample. In the case of in situ hybridization, a labeled probe binds to the target nucleic acid sequence.

-

HRP Localization: An HRP-conjugated secondary antibody is then introduced, which binds to the primary antibody. This step is crucial as it localizes the HRP enzyme to the precise location of the target molecule.

-

Activation of Tyramide: In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of the Cyanine 3-labeled tyramide substrate into a highly reactive, short-lived tyramide radical.[1]

-

Covalent Deposition: This highly reactive Cy3-tyramide radical then covalently binds to electron-rich moieties, primarily the phenol group of tyrosine residues, on proteins in the immediate vicinity of the HRP enzyme. This rapid and localized reaction ensures that the fluorescent signal is deposited precisely at the site of the target, maintaining high spatial resolution.

-

Signal Amplification: A single HRP enzyme can catalyze the activation of numerous Cy3-tyramide molecules in a short period. This enzymatic turnover results in the deposition of a large number of fluorophores at the target site, leading to a substantial amplification of the fluorescent signal, often reported to be between 10- and 100-fold greater than conventional methods.

The covalent nature of the tyramide deposition provides a stable and permanent signal, allowing for harsh stripping conditions in multiplexing protocols without significant loss of the fluorescent signal.

Signaling Pathway and Experimental Workflow

To visually represent the underlying processes, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound Deposition

General Experimental Workflow for Cyanine 3 TSA in FFPE Tissuedot

References

Technical Guide: Mechanism and Application of Cyanine 3 Tyramide in Immunofluorescence

For: Researchers, Scientists, and Drug Development Professionals Subject: In-depth analysis of Cyanine 3 Tyramide Signal Amplification (TSA) in advanced immunofluorescence applications.

Executive Summary

Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a high-sensitivity enzymatic detection method used to dramatically enhance signal intensity in immunofluorescence (IF) and immunohistochemistry (IHC).[1][2] This technique is particularly crucial for the detection of low-abundance proteins or for conserving precious primary antibodies.[3][4] The core of this technology involves the enzymatic deposition of a labeled tyramide molecule, such as Cyanine 3 (Cy3) Tyramide, at the precise location of the target epitope. A horseradish peroxidase (HRP) enzyme, typically conjugated to a secondary antibody, catalyzes the conversion of the Cy3-tyramide substrate into a highly reactive radical in the presence of hydrogen peroxide.[5] This radical then forms a covalent bond with nearby tyrosine residues on proteins, resulting in a significant, localized accumulation of fluorophores. This covalent linkage provides a robust and stable signal that can increase detection sensitivity by up to 100-fold compared to conventional methods.

The Core Mechanism of Action

The power of this compound lies in the catalytic activity of horseradish peroxidase (HRP). The process can be dissected into three fundamental steps:

-

Enzyme Localization: A standard indirect immunolabeling protocol is followed. A primary antibody binds to the target antigen, which is subsequently recognized by a secondary antibody conjugated to HRP. This precisely localizes the HRP enzyme to the site of the target protein.

-

Generation of Tyramide Radicals: A solution containing this compound and a low concentration of hydrogen peroxide (H₂O₂) is introduced. The HRP enzyme utilizes H₂O₂ to oxidize the Cy3-tyramide substrate, converting it into a short-lived, highly reactive tyramide radical.

-

Covalent Deposition: This activated Cy3-tyramide radical rapidly reacts with and covalently binds to electron-rich amino acid residues—primarily tyrosine—on proteins in the immediate vicinity of the HRP enzyme. This reaction results in the deposition of a large number of Cy3 molecules directly at the antigen site, leading to substantial signal amplification. Because the radical's lifespan is extremely short, it reacts before it can diffuse away, ensuring high spatial resolution.

Quantitative Performance Data

TSA with this compound offers significant quantitative advantages over conventional immunofluorescence techniques. The amplification allows for greater sensitivity and more economical use of reagents.

| Parameter | Conventional Immunofluorescence | This compound Signal Amplification | Source |

| Signal Enhancement Factor | 1x (Baseline) | Up to 100-fold | |

| Primary Antibody Dilution | Standard (e.g., 1:1,000 - 1:2,000) | 2 to 50-fold higher dilution (e.g., 1:4,000 - 1:10,000+) | |

| Photostability | Variable; dependent on fluorophore | High; covalent binding enhances signal stability. TSA-based signals can be stored and rescanned after a year with no significant loss. | |

| Detection Limit | Moderate to high abundance targets | Low abundance targets |

Detailed Experimental Protocol

This protocol provides a generalized framework for immunofluorescence using this compound. Optimization of antibody concentrations, incubation times, and tyramide reaction time is critical for each specific application.

Reagents and Preparation

-

Wash Buffer: Phosphate-Buffered Saline with 0.1% Tween-20 (PBS-T).

-

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or Normal Goat/Donkey Serum in PBS-T.

-

Primary Antibody: Diluted in Blocking Buffer. Determine optimal concentration empirically; start with a 5-10 fold higher dilution than used for conventional IF.

-

Secondary Antibody: HRP-conjugated anti-species IgG, diluted in Blocking Buffer.

-

Tyramide Amplification Buffer: A suitable buffer, often provided in commercial kits, typically at a pH range of 7.2-7.6.

-

Hydrogen Peroxide (H₂O₂): A stock solution (e.g., 30%) to be diluted immediately before use to a final working concentration (e.g., ~0.0015%).

-

This compound: Stock solution (e.g., in DMSO), diluted in Amplification Buffer with H₂O₂ to a working concentration (e.g., 1:100 dilution).

-

Nuclear Counterstain: DAPI or Hoechst in PBS.

-

Mounting Medium: Antifade mounting medium.

Step-by-Step Methodology

-

Sample Preparation & Permeabilization: Deparaffinize and rehydrate tissue sections or fix and permeabilize cultured cells as per standard procedures.

-

Antigen Retrieval (if necessary): For FFPE tissues, perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., Citrate or Tris-EDTA).

-

Endogenous Peroxidase Quenching: Incubate samples in 3% H₂O₂ in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity. Wash 3x with PBS-T.

-

Blocking: Incubate in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Washing: Wash samples 3x for 5 minutes each with PBS-T.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.

-

Washing: Wash samples 3x for 5 minutes each with PBS-T.

-

Tyramide Signal Amplification:

-

Prepare the this compound working solution by diluting the stock into Amplification Buffer containing the final working concentration of H₂O₂. Note: This solution is light-sensitive and should be used promptly.

-

Incubate the samples with the working solution for 5-10 minutes at room temperature, protected from light.

-

-

Final Washes: Wash samples thoroughly, 3x for 5 minutes each with PBS-T.

-

Counterstaining & Mounting: Incubate with a nuclear counterstain like DAPI for 5 minutes. Wash briefly with PBS. Mount coverslips using an antifade mounting medium.

-

Imaging: Visualize using a fluorescence microscope with appropriate filters for Cy3 (Excitation: ~550 nm; Emission: ~570 nm) and the chosen counterstain.

Conclusion and Best Practices

This compound signal amplification is a powerful and versatile technique that provides a significant boost in sensitivity for immunofluorescence, enabling the detection of low-expression targets and the conservation of valuable antibodies. The covalent nature of the signal deposition ensures high resolution and robust, photostable labeling. For optimal results, meticulous optimization of antibody and tyramide concentrations, along with thorough quenching of endogenous peroxidase activity, is paramount to achieving a high signal-to-noise ratio. This method represents a critical tool for researchers pushing the limits of protein detection in cellular and tissue contexts.

References

- 1. A protocol for multiplex immunofluorescence staining with a fluorescent tyramide signal amplification system, FT-GO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyramide Signal Amplification for Immunofluorescent Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. biotium.com [biotium.com]

- 5. lumiprobe.com [lumiprobe.com]

Detecting the Undetectable: A Technical Guide to Cyanine 3 Tyramide Signal Amplification for Low Abundance Protein Detection

For Immediate Release

Shanghai, China – November 27, 2025 – In the intricate world of cellular and molecular research, the ability to visualize and quantify low abundance proteins is paramount. Standard immunodetection methods often fall short, leaving researchers unable to detect proteins that, despite their low quantities, play critical roles in cellular function and disease pathology. Cyanine 3 (Cy3) Tyramide Signal Amplification (TSA) has emerged as a powerful technique to overcome this limitation, offering a significant boost in signal intensity and enabling the detection of previously undetectable targets. This technical guide provides an in-depth exploration of the Cy3 Tyramide technology, its mechanism of action, detailed experimental protocols, and a review of its quantitative advantages for researchers, scientists, and drug development professionals.

The Core Principle: Enzymatic Amplification of a Fluorescent Signal

At its heart, Cyanine 3 Tyramide Signal Amplification is an enzyme-mediated detection method that dramatically enhances the signal of immunolabeling assays such as immunohistochemistry (IHC) and in situ hybridization (ISH). The technology leverages the catalytic activity of horseradish peroxidase (HRP) to covalently deposit a large number of fluorescent Cy3 molecules at the site of the target protein. This localized accumulation of fluorophores results in a signal amplification that can be 10- to 100-fold, and in some cases up to 1000-fold, greater than conventional immunofluorescence techniques.[1][2]

The process begins with a standard indirect immunolabeling procedure. A primary antibody binds to the target protein, which is then recognized by a secondary antibody conjugated to HRP. The crucial amplification step occurs with the introduction of the Cy3-labeled tyramide substrate in the presence of a low concentration of hydrogen peroxide (H₂O₂). The HRP enzyme catalyzes the conversion of the Cy3-tyramide into a highly reactive, short-lived radical intermediate.[3] This activated Cy3-tyramide radical then covalently binds to electron-rich amino acid residues, primarily tyrosine, on proteins in the immediate vicinity of the HRP enzyme.[3] This rapid and localized deposition of numerous Cy3 molecules results in a substantial increase in the fluorescent signal at the target site.

dot

Caption: Mechanism of this compound Signal Amplification.

Quantitative Advantages of this compound Signal Amplification

The primary advantage of Cy3 TSA is the significant enhancement of signal intensity, which translates to several quantitative benefits in the detection of low abundance proteins.

| Parameter | Conventional Immunofluorescence | This compound Signal Amplification | Fold Improvement |

| Signal Intensity (Mean Fluorescence Intensity) | Low to moderate | High to very high | 10 to 100-fold or greater[4] |

| Primary Antibody Dilution | Standard (e.g., 1:50 - 1:500) | High (e.g., 1:1000 - 1:20000) | 10 to 100-fold reduction in antibody usage |

| Signal-to-Noise Ratio | Variable, can be low for rare targets | Significantly improved | Qualitative improvement |

| Detection of Low Abundance Targets | Often below the limit of detection | Enables robust detection | Enables new biological insights |

Table 1: Quantitative Comparison of Conventional Immunofluorescence and this compound Signal Amplification. Data is compiled from multiple sources and represents typical improvements.

A study by Krutzik and colleagues in 2010 provided a quantitative comparison of TSA and standard staining methods in the context of intracellular flow cytometry. While the specific fluorophore was not always Cy3, the principles of signal amplification are directly comparable.

| Target Pathway | Staining Method | Fold Change in Mean Fluorescence Intensity (Stimulated vs. Unstimulated) |

| Erk1/2 Phosphorylation | Standard (Alexa Fluor 488 secondary) | ~10 |

| Erk1/2 Phosphorylation | TSA (Alexa Fluor 488 Tyramide) | ~100 |

Table 2: Quantitative Analysis of Signal Enhancement by TSA in Flow Cytometry. Adapted from Krutzik et al., Cytometry Part A, 2010.

This data clearly demonstrates the substantial increase in the dynamic range of the assay, allowing for a more robust and quantitative assessment of protein levels, even for low abundance targets.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Cy3 Tyramide Signal Amplification. Below are generalized protocols for both immunohistochemistry and fluorescence in situ hybridization. It is critical to optimize these protocols for your specific antibody, tissue type, and experimental setup.

Immunohistochemistry (IHC) Protocol for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

dot

Caption: General workflow for IHC with Cy3 Tyramide Signal Amplification.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0)

-

3% Hydrogen Peroxide in methanol or PBS

-

Blocking buffer (e.g., 10% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody (diluted in blocking buffer)

-

HRP-conjugated secondary antibody

-

This compound reagent kit (including Cy3-tyramide and amplification buffer)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature (approximately 20 minutes).

-

Rinse with wash buffer.

-

-

Endogenous Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

-

Rinse thoroughly with wash buffer.

-

-

Blocking:

-

Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration (often significantly more dilute than for conventional IHC) in blocking buffer.

-

Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides with wash buffer (3 x 5 minutes).

-

Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

-

This compound Signal Amplification:

-

Wash slides with wash buffer (3 x 5 minutes).

-

Prepare the Cy3 tyramide working solution according to the manufacturer's instructions by diluting the Cy3 tyramide stock in the provided amplification buffer containing hydrogen peroxide.

-

Incubate slides with the Cy3 tyramide working solution for 5-10 minutes at room temperature, protected from light.

-

Wash slides with wash buffer (3 x 5 minutes).

-

-

Counterstaining:

-

Incubate slides with a nuclear counterstain such as DAPI for 5 minutes.

-

Rinse with wash buffer.

-

-

Mounting and Imaging:

-

Mount coverslips using an antifade mounting medium.

-

Image using a fluorescence microscope with appropriate filters for Cy3 and the counterstain.

-

Fluorescence In Situ Hybridization (FISH) Protocol

Materials:

-

Specimen on slides (e.g., cells, tissue sections)

-

Hybridization buffer

-

Hapten-labeled probe (e.g., biotin, DIG)

-

Wash buffers (e.g., SSC)

-

HRP-conjugated anti-hapten antibody or streptavidin-HRP

-

This compound reagent kit

-

Other reagents as for IHC

Procedure:

-

Probe Hybridization:

-

Perform standard FISH probe hybridization according to your established protocol.

-

Conduct post-hybridization washes to remove unbound probe.

-

-

Blocking:

-

Incubate the slides in a blocking buffer for 30 minutes at room temperature.

-

-

HRP Conjugate Incubation:

-

Incubate with an HRP-conjugated anti-hapten antibody (e.g., anti-biotin-HRP) or streptavidin-HRP diluted in blocking buffer for 30-60 minutes at 37°C.

-

-

Washing:

-

Wash the slides thoroughly with wash buffer (e.g., TNT buffer: 0.1 M Tris-HCl, pH 7.5, 0.15 M NaCl, 0.05% Tween-20).

-

-

This compound Signal Amplification:

-

Prepare the Cy3 tyramide working solution as described in the IHC protocol.

-

Incubate the slides with the working solution for 3-10 minutes at room temperature.

-

-

Final Washes and Mounting:

-

Wash the slides with wash buffer.

-

Counterstain the nuclei if desired.

-

Mount with antifade mounting medium for fluorescence microscopy.

-

Conclusion

This compound Signal Amplification provides a robust and highly sensitive method for the detection of low abundance proteins that are often missed by conventional immunodetection techniques. By enzymatically depositing a high density of Cy3 fluorophores directly at the site of the target, TSA significantly enhances the signal-to-noise ratio, allowing for clearer visualization and more accurate quantification. The ability to use more dilute primary antibodies also contributes to lower background and reduced reagent costs. For researchers in basic science and drug development, the adoption of Cy3 TSA can unlock new avenues of investigation by bringing previously undetectable proteins into view.

References

An In-depth Technical Guide to Cyanine 3 Tyramide: Properties, Structure, and Application in Signal Amplification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanine 3 (Cy3) Tyramide is a fluorescent reagent integral to the advancement of cellular imaging and in situ analysis. This guide provides a comprehensive overview of the fundamental properties, chemical structure, and mechanism of action of Cy3 Tyramide, with a particular focus on its application in Tyramide Signal Amplification (TSA). Detailed experimental protocols for its use in key applications such as immunohistochemistry (IHC) and immunocytochemistry (ICC) are presented, alongside structured data and visualizations to facilitate a deeper understanding and practical implementation of this powerful technology.

Core Properties of Cyanine 3 Tyramide

This compound is an orange fluorescent dye conjugate widely utilized for enhancing detection sensitivity in various biological assays.[1][2] Its utility is primarily derived from its role as a substrate for horseradish peroxidase (HRP) in the Tyramide Signal Amplification (TSA) system, also known as Catalyzed Reporter Deposition (CARD).[3][4][5] This technique allows for the detection of low-abundance targets by enzymatically depositing multiple fluorophores at the site of interest.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below. These parameters are crucial for designing experiments, selecting appropriate filter sets for microscopy, and interpreting results.

| Property | Value | References |

| Molecular Weight | ~749.94 g/mol | |

| Chemical Formula | C₃₉H₄₇N₃O₈S₂ | |

| Appearance | Red solid | |

| Excitation Maximum (λabs) | 550 - 555 nm | |

| Emission Maximum (λem) | 563 - 572 nm | |

| Extinction Coefficient (ε) | ~150,000 - 162,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.1 - 0.31 | |

| Solubility | Soluble in DMSO, DMF, and water | |

| CAS Number | 174961-75-2 |

Chemical Structure and Mechanism of Action

This compound consists of a Cy3 fluorophore covalently linked to a tyramine molecule. The tyramine moiety serves as the substrate for HRP. The general chemical name is 2-[3-[(1-Ethyl-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene)-1-propen-1-yl]-1-[6-[[2-(4-hydroxyphenyl)ethyl]amino-6-oxohexyl]-3,3-dimethyl-5-sulfo-3H-indolium inner salt.

The mechanism of Tyramide Signal Amplification is an enzyme-catalyzed deposition process. In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of the fluorescently labeled tyramide into a highly reactive, short-lived radical intermediate. This activated tyramide then covalently binds to electron-rich moieties, primarily tyrosine residues, on proteins in the immediate vicinity of the HRP enzyme. This localized deposition of numerous fluorophores results in a significant amplification of the fluorescent signal at the target site, enhancing detection sensitivity by up to 100-fold or more compared to conventional methods.

Figure 1: Mechanism of Tyramide Signal Amplification (TSA).

Experimental Protocols

The following protocols provide a general framework for the application of this compound in immunohistochemistry (IHC) and immunocytochemistry (ICC). Optimization of antibody concentrations, incubation times, and tyramide dilution is recommended for specific applications and experimental systems.

Immunohistochemistry (IHC) with TSA

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

A. Materials and Reagents:

-

FFPE tissue sections on slides

-

Xylene and graded ethanol series (100%, 95%) for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

3% Hydrogen Peroxide (H₂O₂) in PBS

-

Wash Buffer (e.g., PBS with 0.1% Tween-20, PBST)

-

Blocking Buffer (e.g., 1% BSA in PBST)

-

Primary antibody specific to the target antigen

-

HRP-conjugated secondary antibody

-

This compound stock solution (e.g., 1-5 mM in DMSO)

-

Amplification Buffer (specific to the TSA kit manufacturer, or PBS containing 0.0015-0.003% H₂O₂)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

B. Protocol:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2-3 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 2 changes each, 3 minutes each).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer and incubate according to standard protocols (e.g., microwave, pressure cooker, or water bath).

-

Allow slides to cool to room temperature.

-

Rinse with deionized water and then with Wash Buffer.

-

-

Endogenous Peroxidase Quenching:

-

Incubate sections in 3% H₂O₂ for 10-20 minutes at room temperature to block endogenous peroxidase activity.

-

Rinse thoroughly with Wash Buffer (3 changes, 5 minutes each).

-

-

Blocking:

-

Incubate sections with Blocking Buffer for at least 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in Blocking Buffer to its optimal concentration.

-

Incubate sections with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Wash with Wash Buffer (3 changes, 5 minutes each).

-

-

Secondary Antibody Incubation:

-

Incubate sections with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 30-60 minutes at room temperature.

-

Wash with Wash Buffer (3 changes, 5 minutes each).

-

-

Tyramide Signal Amplification:

-

Prepare the this compound working solution by diluting the stock solution in Amplification Buffer (e.g., 1:100 to 1:1000 dilution, optimize for your system).

-

Incubate sections with the this compound working solution for 5-10 minutes at room temperature, protected from light.

-

Wash extensively with Wash Buffer (3 changes, 5 minutes each).

-

-

Counterstaining and Mounting:

-

Incubate with a nuclear counterstain like DAPI, if desired.

-

Rinse briefly with Wash Buffer.

-

Mount the coverslip using an antifade mounting medium.

-

-

Imaging:

-

Visualize the signal using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

-

Figure 2: General workflow for IHC with TSA.

Immunocytochemistry (ICC) with TSA

This protocol is for cultured cells grown on coverslips or chamber slides.

A. Materials and Reagents:

-

Cells cultured on glass coverslips or chamber slides

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

3% Hydrogen Peroxide (H₂O₂) in PBS

-

Wash Buffer (e.g., PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody

-

HRP-conjugated secondary antibody

-

This compound and Amplification Buffer

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

B. Protocol:

-

Cell Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash with PBS (3 changes, 5 minutes each).

-

Permeabilize cells with Permeabilization Buffer for 5-10 minutes at room temperature.

-

Wash with PBS (3 changes, 5 minutes each).

-

-

Endogenous Peroxidase Quenching:

-

Incubate cells in 3% H₂O₂ for 10 minutes at room temperature.

-

Wash thoroughly with PBS (3 changes, 5 minutes each).

-

-

Blocking and Antibody Incubations:

-

Follow steps 4-6 from the IHC protocol, using PBS as the primary wash buffer.

-

-

Tyramide Signal Amplification:

-

Follow step 7 from the IHC protocol.

-

-

Counterstaining, Mounting, and Imaging:

-

Follow steps 8-9 from the IHC protocol.

-

Applications in Research and Development

The high sensitivity and spatial resolution afforded by this compound-based TSA make it an invaluable tool in various research and diagnostic applications:

-

Immunohistochemistry (IHC) and Immunocytochemistry (ICC): Detection of low-abundance proteins, such as transcription factors, cytokines, and signaling molecules, in cells and tissues.

-

In Situ Hybridization (ISH): Visualization of specific DNA or RNA sequences within the morphological context of the tissue, including Fluorescence in Situ Hybridization (FISH).

-

Multiplex Imaging: By using different fluorophore-conjugated tyramides in sequential rounds of staining and antibody stripping, multiple targets can be visualized in the same sample, enabling high-content analysis of complex biological systems.

-

Spatial Biology: The covalent deposition of the tyramide signal provides the sharp spatial resolution required for advanced spatial biology platforms.

Conclusion

This compound, in conjunction with Tyramide Signal Amplification, offers a robust and highly sensitive method for the in situ detection of biomolecules. Its well-characterized properties and straightforward application make it an essential component of the modern molecular and cellular biology toolkit. By understanding the core principles and optimizing the provided protocols, researchers can significantly enhance the quality and depth of their experimental findings. the provided protocols, researchers can significantly enhance the quality and depth of their experimental findings.

References

- 1. This compound | Tyramide Signal Amplification (TSA) | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biotium.com [biotium.com]

- 4. Newsletter: Tyramide Signal Amplification in Microscopy and Spatial Proteomics - FluoroFinder [fluorofinder.com]

- 5. Tyramide Signal Amplification [biosyn.com]

An In-depth Technical Guide to the Fluorescent Properties and Applications of Cyanine 3 Tyramide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine 3 (Cy3) Tyramide, a powerful tool for fluorescent labeling in various research applications. We will delve into its core fluorescent properties, provide detailed experimental protocols for its use in Immunohistochemistry (IHC) and Fluorescence In Situ Hybridization (FISH), and illustrate key mechanisms and workflows through diagrams.

Core Fluorescent Properties of Cyanine 3 Tyramide

This compound is a fluorescent reagent that, when used in conjunction with Tyramide Signal Amplification (TSA), provides a highly sensitive method for detecting low-abundance targets in cells and tissues.[1] The underlying principle of TSA, also known as Catalyzed Reporter Deposition (CARD), is the enzymatic deposition of multiple fluorophore-labeled tyramide molecules at the site of a target, catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide.[2][3] This enzymatic amplification results in a significant increase in signal intensity compared to conventional immunofluorescence techniques.[4]

Quantitative Data Summary

The fluorescent properties of this compound are summarized in the table below. These parameters are crucial for designing experiments and selecting appropriate imaging equipment.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~550 nm | [2] |

| Emission Maximum (λem) | ~563 nm | |

| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.31 | |

| Color | Orange | |

| Recommended Laser Line | 532 nm |

Tyramide Signal Amplification (TSA) Mechanism

The power of this compound lies in the signal amplification achieved through the TSA process. The following diagram illustrates the key steps involved in this mechanism.

Experimental Protocols

The following are detailed protocols for the application of this compound in Immunohistochemistry (IHC) and Fluorescence In Situ Hybridization (FISH). These protocols provide a general framework; however, optimization of antibody/probe concentrations, incubation times, and other parameters is recommended for specific applications.

Immunohistochemistry (IHC) Protocol

This protocol outlines the steps for using this compound for the detection of a target protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen peroxide (3%)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Primary antibody

-

HRP-conjugated secondary antibody

-

This compound solution

-

Amplification buffer with hydrogen peroxide

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Immerse in 100% ethanol (2 x 3 minutes).

-

Immerse in 95% ethanol (2 x 3 minutes).

-

Immerse in 70% ethanol (2 x 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer.

-

Heat in a microwave, pressure cooker, or water bath according to standard protocols (e.g., 95-100°C for 10-20 minutes).

-

Allow slides to cool to room temperature.

-

Rinse with wash buffer.

-

-

Endogenous Peroxidase Quenching:

-

Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature.

-

Rinse with wash buffer (3 x 5 minutes).

-

-

Blocking:

-

Incubate slides in blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to its optimal concentration.

-

Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with wash buffer (3 x 5 minutes).

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Tyramide Signal Amplification:

-

Rinse slides with wash buffer (3 x 5 minutes).

-

Prepare the this compound working solution by diluting the stock in amplification buffer containing hydrogen peroxide, according to the manufacturer's instructions.

-

Incubate slides with the this compound working solution for 5-10 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Rinse slides with wash buffer (3 x 5 minutes).

-

Incubate with a nuclear counterstain like DAPI, if desired.

-

Rinse with wash buffer.

-

-

Mounting:

-

Mount coverslips using an antifade mounting medium.

-

Allow the mounting medium to cure before imaging.

-

Fluorescence In Situ Hybridization (FISH) Protocol

This protocol describes the use of this compound for the detection of specific nucleic acid sequences in cells or tissue sections.

Materials:

-

Prepared slides with fixed cells or tissue sections

-

2x SSC buffer

-

Ethanol (70%, 85%, 100%)

-

Denaturation solution (e.g., 70% formamide in 2x SSC)

-

Hybridization buffer

-

Hapten-labeled nucleic acid probe (e.g., DIG or Biotin-labeled)

-

Wash buffers (e.g., 0.4x SSC with 0.3% Igepal, 2x SSC with 0.1% Igepal)

-

Blocking solution

-

Anti-hapten antibody conjugated to HRP (e.g., anti-DIG-HRP)

-

This compound solution

-

Amplification buffer with hydrogen peroxide

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Pre-hybridization Treatment:

-

Dehydrate the slides through an ethanol series (70%, 85%, 100%) and air dry.

-

-

Denaturation:

-

Denature the probe and target DNA separately.

-

For the slides, immerse in denaturation solution at 70-75°C for 2-5 minutes.

-

Immediately dehydrate through a cold ethanol series and air dry.

-

Denature the probe in hybridization buffer by heating to 70-75°C for 5-10 minutes, then place on ice.

-

-

Hybridization:

-

Apply the denatured probe to the slide.

-

Cover with a coverslip and seal.

-

Incubate overnight at 37°C in a humidified chamber.

-

-

Post-hybridization Washes:

-

Carefully remove the coverslip.

-

Perform stringent washes to remove unbound probe. For example:

-

Wash in 0.4x SSC / 0.3% Igepal at 72°C for 2 minutes.

-

Wash in 2x SSC / 0.1% Igepal at room temperature for 1 minute.

-

-

-

Immunodetection and TSA:

-

Rinse with wash buffer.

-

Incubate with blocking solution for 30 minutes.

-

Incubate with an HRP-conjugated anti-hapten antibody for 1 hour at 37°C.

-

Wash thoroughly with wash buffer.

-

Incubate with the this compound working solution for 5-10 minutes at room temperature, protected from light.

-

-

Final Washes, Counterstaining, and Mounting:

-

Wash with wash buffer.

-

Counterstain with DAPI.

-

Mount with antifade mounting medium.

-

Application Example: Visualizing the PD-1/PD-L1 Immune Checkpoint Pathway

This compound is instrumental in multiplex immunofluorescence (mIF), allowing for the simultaneous visualization of multiple markers within the tumor microenvironment. A key application is the study of immune checkpoint pathways, such as the interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1). This pathway is a critical target in cancer immunotherapy.

The following diagram illustrates the visualization of the PD-1/PD-L1 interaction between a T-cell and a tumor cell using multiplex IHC with Cy3 Tyramide.

In this example, an antibody against PD-1 is detected using an HRP-conjugated secondary antibody, which then catalyzes the deposition of this compound, resulting in a bright orange fluorescent signal on the T-cell. Simultaneously, an antibody against PD-L1 on the tumor cell can be detected using a different fluorophore-conjugated tyramide, enabling the visualization and spatial analysis of this critical immune checkpoint interaction.

Conclusion

This compound, through the mechanism of Tyramide Signal Amplification, offers researchers a highly sensitive and robust method for the fluorescent detection of proteins and nucleic acids. Its bright orange fluorescence and the significant signal enhancement it provides make it an invaluable tool for a wide range of applications, from basic research to the development of new diagnostic and therapeutic strategies. The detailed protocols and conceptual diagrams provided in this guide serve as a starting point for the successful implementation of this powerful technology in the laboratory.

References

Unveiling Novel Biomarkers: An In-depth Technical Guide to Cyanine 3 Tyramide Signal Amplification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine 3 (Cy3) Tyramide and its application in the identification of novel biomarkers. Leveraging the power of Tyramide Signal Amplification (TSA), this technology offers a significant leap forward in sensitivity and multiplexing capabilities for in situ analysis of proteins and nucleic acids. This document details the underlying principles, provides in-depth experimental protocols, presents quantitative data, and visualizes key workflows and signaling pathways to empower researchers in their quest for the next generation of biomarkers.

The Core Principle: Tyramide Signal Amplification (TSA)

Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive enzymatic detection method that can increase the signal intensity by up to 100-fold compared to conventional immunofluorescence (IF) or immunohistochemistry (IHC) techniques.[1][2] The core of this technology lies in the catalytic activity of horseradish peroxidase (HRP).

In a typical workflow, a primary antibody targets the biomarker of interest. An HRP-conjugated secondary antibody then binds to the primary antibody. In the presence of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of the fluorescently labeled tyramide molecule (in this case, Cy3 Tyramide) into a highly reactive, short-lived radical.[3] This activated tyramide radical then covalently binds to electron-rich residues, such as tyrosine, on proteins in the immediate vicinity of the HRP enzyme.[3] This process results in the deposition of a large number of fluorophores at the site of the target, leading to a dramatic amplification of the fluorescent signal.[4]

Advantages of Cy3 Tyramide in Biomarker Discovery

The application of Cy3 Tyramide-based TSA offers several key advantages for researchers focused on biomarker discovery:

-

Enhanced Sensitivity: The significant signal amplification allows for the detection of low-abundance proteins that may be missed with conventional methods. This is particularly crucial for identifying novel biomarkers that are often present at low concentrations in the early stages of disease.

-

Conservation of Primary Antibodies: The enhanced sensitivity of TSA allows for the use of significantly lower concentrations of primary antibodies, which can be a considerable cost-saving measure, especially when using precious or expensive antibodies.

-

Multiplexing Capabilities: TSA is a cornerstone of multiplex immunofluorescence (mIF), enabling the simultaneous detection of multiple biomarkers on a single tissue section. This is achieved through sequential rounds of antibody incubation, tyramide deposition, and antibody stripping. The covalent nature of the tyramide bond ensures that the signal from the previous round is preserved. This capability is invaluable for studying the complex interplay of different cell types and signaling pathways within the tumor microenvironment and for identifying novel biomarker signatures based on protein co-expression.

-

Compatibility with Formalin-Fixed Paraffin-Embedded (FFPE) Tissues: TSA protocols are well-established for use with FFPE tissues, the most common type of clinical sample. This allows for the retrospective analysis of large patient cohorts with associated clinical data, accelerating biomarker validation.

Quantitative Data Presentation

The following tables summarize the quantitative advantages of using Cy3 Tyramide and other fluorophore tyramides in signal amplification.

| Parameter | Conventional Immunofluorescence | Tyramide Signal Amplification (TSA) | Fold Increase | Reference(s) |

| Signal Intensity | Low to Moderate | High to Very High | Up to 100-fold | |

| Primary Antibody Concentration | Standard Concentration | 2 to 50-fold lower | N/A | |

| Detection of Low-Abundance Targets | Often below detection limit | Enabled | N/A |

Table 1: Comparison of Conventional Immunofluorescence and Tyramide Signal Amplification. This table highlights the significant signal enhancement and antibody conservation achievable with TSA.

| Fluorophore Tyramide | Relative Signal Intensity | Signal-to-Noise (S/N) Ratio | Notes | Reference(s) |

| FITC Tyramide | Weak | High | Good for high-abundance targets where background is a concern. | |

| Cy3 Tyramide | Very High | Low | Excellent for detecting low-abundance targets due to its bright signal. | |

| Cy5 Tyramide | Moderate | Moderate | Offers a good balance between signal intensity and signal-to-noise ratio. |

Table 2: Comparison of Different Fluorophore Tyramides for PD-L1 Detection. This table, based on data for the biomarker PD-L1, illustrates the trade-offs between signal intensity and signal-to-noise ratio for different fluorophores. The choice of fluorophore should be optimized based on the expression level of the target biomarker.

Experimental Protocols

Multiplex Immunofluorescence (mIF) Protocol for FFPE Tissues

This protocol outlines a general workflow for sequential multiplex immunofluorescence using Cy3 Tyramide and other fluorophores.

1. Deparaffinization and Rehydration:

- Incubate slides in three washes of xylene for 5 minutes each.

- Incubate in two washes of 100% ethanol for 10 minutes each.

- Incubate in two washes of 95% ethanol for 10 minutes each.

- Wash twice in deionized water for 5 minutes each.

2. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate buffer (pH 6.0).

- Use a microwave, pressure cooker, or water bath to bring the buffer to a sub-boiling temperature for 10-20 minutes.

- Allow slides to cool to room temperature.

3. Peroxidase and Protein Blocking:

- Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.

- Wash with buffer (e.g., PBS with 0.1% Tween-20).

- Incubate with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.

4. Primary Antibody Incubation (First Target):

- Incubate with the primary antibody for the first target at its optimal dilution for 1 hour at room temperature or overnight at 4°C.

5. Secondary Antibody Incubation:

- Wash slides.

- Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

6. Tyramide Signal Amplification (e.g., Cy3 Tyramide):

- Wash slides.

- Incubate with the Cy3 Tyramide working solution for 5-10 minutes at room temperature, protected from light.

7. Antibody Stripping:

- Perform HIER as described in step 2 to remove the primary and secondary antibodies from the previous round. The covalent tyramide signal will remain.

8. Sequential Staining for Subsequent Targets:

- Repeat steps 3-7 for each subsequent biomarker, using a different fluorophore-conjugated tyramide for each target.

9. Counterstaining and Mounting:

- Counterstain nuclei with DAPI.

- Mount with an anti-fade mounting medium.

Diagram of the Multiplex Immunofluorescence Workflow

Caption: Sequential workflow for multiplex immunofluorescence using TSA.

Visualizing Signaling Pathways: The PD-1/PD-L1 Axis in the Tumor Microenvironment

The ability to visualize multiple proteins simultaneously with Cy3 Tyramide and other fluorophores is particularly powerful for dissecting complex signaling pathways in the context of the tissue microenvironment. A prime example is the immune checkpoint pathway involving Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1). Multiplex IHC allows for the simultaneous visualization of tumor cells, different immune cell subsets (e.g., cytotoxic T cells, helper T cells, macrophages), and the expression of PD-1 and PD-L1 on these cells. This provides critical insights into the spatial relationships and interactions that govern anti-tumor immunity.

Diagram of the PD-1/PD-L1 Signaling Pathway

Caption: Interaction between PD-L1 on tumor cells and PD-1 on T cells.

This visualization of the PD-1/PD-L1 pathway highlights how multiplex immunofluorescence with Cy3 Tyramide can be used to co-localize these key proteins on interacting tumor and immune cells, providing a powerful tool for understanding immune evasion mechanisms and for the development of novel immunotherapies. The ability to quantify the co-expression of these and other markers can lead to the discovery of novel predictive biomarkers for patient response to immune checkpoint inhibitors.

Conclusion

Cyanine 3 Tyramide, as a key component of Tyramide Signal Amplification technology, represents a transformative tool for biomarker discovery. Its ability to dramatically enhance signal strength and enable high-order multiplexing empowers researchers to delve deeper into the complexities of tissue microenvironments. By providing the sensitivity to detect low-abundance targets and the capacity to visualize the interplay of multiple proteins, Cy3 Tyramide-based TSA is accelerating the identification and validation of novel biomarkers that hold the promise for improved diagnostics, prognostics, and personalized medicine. This in-depth guide provides the foundational knowledge and practical protocols for researchers to effectively harness the power of this technology in their own investigations.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Exploring the Limits of Detection with Cyanine 3 Tyramide

Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a robust enzymatic signal amplification technique used to enhance the detection of low-abundance targets in applications such as immunohistochemistry (IHC), immunofluorescence (IF), and in situ hybridization (ISH)[1][2][3][4]. Cyanine 3 (Cy3) Tyramide, an orange fluorescent reagent, is a key substrate in this process, enabling a significant boost in signal intensity and pushing the boundaries of detection sensitivity[5]. This guide provides a comprehensive overview of the core principles, quantitative performance, and detailed methodologies for leveraging Cy3 Tyramide to its full potential.

The fundamental principle of TSA involves the enzymatic activity of horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of the fluorophore-labeled tyramide substrate into a highly reactive, short-lived radical intermediate. These activated tyramide radicals then covalently bind to electron-rich moieties, such as tyrosine residues, on proteins in the immediate vicinity of the HRP enzyme. This enzymatic turnover results in the deposition of numerous fluorophore molecules at the target site, leading to a substantial amplification of the fluorescent signal. This amplified signal allows for the detection of targets that may be undetectable using conventional immunofluorescence methods.

Mechanism of this compound Signal Amplification

The TSA process is a multi-step enzymatic cascade. It begins with the binding of a primary antibody to the target antigen. An HRP-conjugated secondary antibody then binds to the primary antibody. The introduction of this compound in the presence of a low concentration of hydrogen peroxide initiates the amplification reaction, where the HRP enzyme catalyzes the deposition of multiple Cy3 molecules at the site of the target.

References

Unlocking Low-Abundance Targets: The Theoretical Advantages of Cyanine 3 Tyramide in Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular and molecular research, the ability to visualize and quantify low-abundance targets is paramount. Traditional immunofluorescence techniques often fall short in providing the necessary sensitivity, leaving researchers with faint signals obscured by background noise. Cyanine 3 (Cy3) Tyramide, utilized within the framework of Tyramide Signal Amplification (TSA), has emerged as a powerful tool to overcome these limitations. This technical guide delves into the core theoretical advantages of using Cy3 Tyramide, providing a comprehensive overview of its mechanism, applications, and the significant enhancements it offers in sensitivity and multiplexing capabilities.

The Core Principle: Tyramide Signal Amplification (TSA)

At the heart of Cy3 Tyramide's efficacy is the enzymatic process of Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD).[1][2] This method dramatically enhances the signal-to-noise ratio by depositing a large number of fluorophores directly at the site of the target molecule.[3]

The process begins with a standard immunohistochemistry (IHC) or in situ hybridization (ISH) protocol, where a primary antibody or probe binds to the target of interest. A secondary antibody conjugated to horseradish peroxidase (HRP) is then introduced.[3][4] The crucial step involves the introduction of the fluorophore-labeled tyramide substrate, in this case, Cyanine 3 Tyramide. In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of Cy3 Tyramide into a highly reactive, short-lived radical intermediate. This activated Cy3 Tyramide radical then covalently binds to nearby tyrosine residues on proteins in the immediate vicinity of the HRP enzyme. This covalent deposition results in a significant accumulation of Cy3 fluorophores at the target site, leading to a substantial amplification of the fluorescent signal.

// Nodes Target [label="Target Antigen", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryAb [label="Primary Antibody", fillcolor="#F1F3F4", fontcolor="#202124"]; SecondaryAb_HRP [label="HRP-conjugated\nSecondary Antibody", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O2 [label="Hydrogen Peroxide (H₂O₂)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cy3Tyramide [label="this compound\n(Inactive)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ActivatedCy3Tyramide [label="Activated Cy3 Tyramide\n(Reactive Radical)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TyrosineResidues [label="Nearby Tyrosine\nResidues", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AmplifiedSignal [label="Amplified Fluorescent\nSignal", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2, height=1.5];

// Edges Target -> PrimaryAb [label="Binds to"]; PrimaryAb -> SecondaryAb_HRP [label="Binds to"]; SecondaryAb_HRP -> ActivatedCy3Tyramide [label="Catalyzes activation of", arrowhead="normal"]; Cy3Tyramide -> SecondaryAb_HRP [style=dashed, arrowhead="none"]; H2O2 -> SecondaryAb_HRP [style=dashed, arrowhead="none"]; ActivatedCy3Tyramide -> TyrosineResidues [label="Covalently binds to"]; TyrosineResidues -> AmplifiedSignal [label="Results in"]; } Caption: Mechanism of Tyramide Signal Amplification (TSA) with Cyanine 3.

Key Theoretical Advantages of this compound

The utilization of Cy3 Tyramide with TSA technology offers a multitude of advantages over conventional fluorescence-based detection methods.

Dramatically Increased Sensitivity:

The primary advantage of TSA is the significant signal amplification, which can be up to 100-fold greater than standard methods. This allows for the reliable detection of low-abundance proteins and nucleic acid sequences that would otherwise be undetectable. This heightened sensitivity is crucial in various research areas, including the study of rare cell populations, subtle changes in protein expression, and the detection of single-copy genes.

Conservation of Primary Antibodies:

The signal amplification afforded by TSA allows researchers to use significantly lower concentrations of primary antibodies, often with dilutions 10 to 100 times greater than those used in standard protocols. This not only reduces the overall cost of experiments but also minimizes non-specific background staining that can occur at higher antibody concentrations.

Enhanced Spatial Resolution:

The covalent deposition of the activated tyramide radicals occurs in the immediate vicinity of the HRP enzyme. This localized reaction provides a high degree of spatial resolution, resulting in sharp and well-defined fluorescent signals that accurately delineate the location of the target molecule.

Simplified Multiplex Immunohistochemistry (mIHC):

TSA is a cornerstone of modern multiplex immunohistochemistry, enabling the simultaneous detection of multiple targets on a single tissue section. After the deposition of one fluorophore-labeled tyramide, the primary and secondary antibodies can be effectively removed through a stripping procedure, typically involving heat-induced epitope retrieval (HIER). This leaves the covalent fluorescent signal intact while preparing the tissue for the next round of staining with a different primary antibody and a spectrally distinct fluorophore-labeled tyramide. This iterative process allows for the creation of complex, multi-color images of the tissue microenvironment without the concern of antibody cross-reactivity, a major limitation in traditional multiplexing techniques.

// Nodes Start [label="Start: Sample Preparation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AntigenRetrieval [label="Antigen Retrieval", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryAb1 [label="Incubate with\nPrimary Antibody 1", fillcolor="#F1F3F4", fontcolor="#202124"]; SecondaryAb_HRP1 [label="Incubate with\nHRP-conjugated Secondary Ab", fillcolor="#F1F3F4", fontcolor="#202124"]; Cy3Tyramide [label="Add this compound\n+ H₂O₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signal1 [label="Signal 1 Deposited", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stripping [label="Antibody Stripping\n(e.g., HIER)", fillcolor="#FBBC05", fontcolor="#202124"]; PrimaryAb2 [label="Incubate with\nPrimary Antibody 2", fillcolor="#F1F3F4", fontcolor="#202124"]; SecondaryAb_HRP2 [label="Incubate with\nHRP-conjugated Secondary Ab", fillcolor="#F1F3F4", fontcolor="#202124"]; OtherFluorTyramide [label="Add Another Fluor-Tyramide\n+ H₂O₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signal2 [label="Signal 2 Deposited", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repeat [label="Repeat for\nAdditional Targets", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Imaging [label="Final Imaging", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> AntigenRetrieval; AntigenRetrieval -> PrimaryAb1; PrimaryAb1 -> SecondaryAb_HRP1; SecondaryAb_HRP1 -> Cy3Tyramide; Cy3Tyramide -> Signal1; Signal1 -> Stripping; Stripping -> PrimaryAb2; PrimaryAb2 -> SecondaryAb_HRP2; SecondaryAb_HRP2 -> OtherFluorTyramide; OtherFluorTyramide -> Signal2; Signal2 -> Repeat; Repeat -> Imaging; } Caption: Simplified workflow for multiplex immunohistochemistry using TSA.

Quantitative Data for this compound

The selection of a fluorophore is critical for successful fluorescence imaging. Cyanine 3 is a well-characterized and widely used dye with favorable photophysical properties.

| Property | Value | Reference |

| Excitation Maximum (λabs) | ~550 nm | |

| Emission Maximum (λem) | ~563-570 nm | |

| Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | |

| Quantum Yield (φ) | ~0.15 - 0.31 | |

| Color | Orange-Red | |

| Closest Laser Line | 532 nm |

These properties make Cy3 an excellent choice for TSA, as it is brightly fluorescent and can be efficiently excited by common laser lines available on most fluorescence microscopes. Its emission spectrum is well-separated from other commonly used fluorophores, making it suitable for multiplexing.

Experimental Protocols

The following provides a generalized, detailed methodology for performing multiplex immunohistochemistry using this compound. Note: Optimal conditions, particularly antibody concentrations and incubation times, should be empirically determined for each specific antibody and tissue type.

I. Sample Preparation and Antigen Retrieval

-

Deparaffinization and Rehydration:

-

Incubate formalin-fixed paraffin-embedded (FFPE) tissue sections in three washes of xylene for 5 minutes each.

-

Incubate sections in two washes of 100% ethanol for 10 minutes each.

-

Incubate sections in two washes of 95% ethanol for 10 minutes each.

-

Wash sections twice in deionized water (dH₂O) for 5 minutes each.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating to a sub-boiling temperature for 10-20 minutes.

-

Allow slides to cool to room temperature for at least 30 minutes.

-

Wash sections in a wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBST) three times for 5 minutes each.

-

II. Immunostaining and Signal Amplification (First Target)

-

Peroxidase Quenching:

-

Incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

-

Wash sections with wash buffer three times for 5 minutes each.

-

-

Blocking:

-

Incubate sections with a blocking buffer (e.g., 1% BSA in TBST) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody for the first target in antibody diluent to its optimal concentration.

-

Apply the diluted primary antibody to the sections and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash sections with wash buffer three times for 5 minutes each.

-

Apply an HRP-conjugated secondary antibody specific to the primary antibody and incubate for 30-60 minutes at room temperature.

-

-

Tyramide Signal Amplification:

-

Wash sections with wash buffer three times for 5 minutes each.

-

Prepare the this compound working solution according to the manufacturer's instructions, typically by diluting the stock solution in the provided amplification buffer containing hydrogen peroxide.

-

Apply the Cy3 Tyramide working solution to the sections and incubate for 5-10 minutes at room temperature, protected from light.

-

Wash sections with wash buffer three times for 5 minutes each.

-

III. Antibody Stripping and Staining for Subsequent Targets

-

Antibody Stripping:

-

Perform a second round of HIER as described in the antigen retrieval step to strip the primary and secondary antibodies from the tissue.

-

Wash sections with wash buffer three times for 5 minutes each.

-

-

Staining for the Next Target:

-

Repeat the blocking, primary antibody, secondary antibody, and tyramide signal amplification steps for the next target, using a spectrally distinct fluorophore-labeled tyramide.

-

IV. Counterstaining and Mounting

-

Counterstaining:

-

After the final round of tyramide amplification and washing, counterstain the nuclei with DAPI.

-

Wash sections with wash buffer.

-

-

Mounting:

-

Mount the coverslip using an anti-fade mounting medium.

-

Allow the mounting medium to cure, and the slides are ready for imaging.

-

Logical Relationships and Advantages

The decision to use this compound in a research workflow is driven by a clear set of logical relationships that highlight its advantages over traditional methods.

// Core Problem LowAbundance [label="Challenge:\nDetection of Low-Abundance Targets", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Traditional Method and Limitation TraditionalIF [label="Traditional Immunofluorescence", fillcolor="#F1F3F4", fontcolor="#202124"]; LowSignal [label="Limitation:\nLow Signal-to-Noise Ratio", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// TSA Solution TSA [label="Solution:\nTyramide Signal Amplification (TSA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cy3Tyramide [label="with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Advantages HighSensitivity [label="Advantage 1:\nHigh Sensitivity", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Multiplexing [label="Advantage 2:\nEnables Robust Multiplexing", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AntibodyConservation [label="Advantage 3:\nPrimary Antibody Conservation", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Outcomes ReliableDetection [label="Outcome:\nReliable Detection of Rare Targets", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; SpatialAnalysis [label="Outcome:\nComplex Spatial Analysis of Tissues", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; CostEffective [label="Outcome:\nMore Cost-Effective Research", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LowAbundance -> TraditionalIF [label="is difficult with"]; TraditionalIF -> LowSignal; LowAbundance -> TSA [label="is addressed by"]; TSA -> Cy3Tyramide [label="utilizes"]; TSA -> HighSensitivity; TSA -> Multiplexing; TSA -> AntibodyConservation; HighSensitivity -> ReliableDetection; Multiplexing -> SpatialAnalysis; AntibodyConservation -> CostEffective; } Caption: Logical flow demonstrating the advantages of Cy3 Tyramide with TSA.

Conclusion

This compound, when used in conjunction with Tyramide Signal Amplification, offers a robust and highly sensitive method for the detection of proteins and nucleic acids in a variety of research applications. Its ability to dramatically amplify signals allows for the visualization of low-abundance targets that are often missed with conventional techniques. Furthermore, its compatibility with antibody stripping procedures makes it an indispensable tool for multiplex immunohistochemistry, enabling researchers to gain deeper insights into the complex spatial relationships within cells and tissues. For researchers, scientists, and drug development professionals, mastering the use of Cy3 Tyramide can unlock new avenues of discovery and lead to a more comprehensive understanding of biological systems.

References

Methodological & Application

Application Notes and Protocols for Multiplex Immunohistochemistry using Cyanine 3 Tyramide Signal Amplification

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tyramide Signal Amplification in Multiplex Immunohistochemistry

Multiplex Immunohistochemistry (mIHC) is a powerful technique enabling the simultaneous detection of multiple protein targets within a single tissue section. This capability is invaluable for studying complex biological systems, such as the tumor microenvironment, where the spatial relationships between different cell types and biomarkers are critical.[1][2] Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive method that significantly enhances the signal of low-abundance proteins, making it a cornerstone of modern mIHC.[3][4]

The TSA method utilizes the enzymatic activity of horseradish peroxidase (HRP) to catalyze the deposition of fluorophore-conjugated tyramide molecules at the site of the target antigen.[1] The HRP, typically conjugated to a secondary antibody, activates the tyramide in the presence of hydrogen peroxide. The activated tyramide then forms covalent bonds with tyrosine residues on proteins in the immediate vicinity of the epitope. This covalent deposition of fluorophores results in a substantial increase in signal intensity, allowing for the detection of proteins that are difficult to visualize with conventional immunofluorescence techniques.

A key advantage of TSA in mIHC is the ability to perform sequential rounds of staining. After each round of tyramide deposition, the primary and secondary antibodies can be removed using a heat-induced stripping method without affecting the covalently bound fluorophore. This allows for the use of multiple primary antibodies from the same host species in a single experiment, overcoming a significant limitation of traditional multiplexing methods. Cyanine 3 (Cy3) tyramide is a commonly used reagent in TSA, emitting a bright orange fluorescence that is compatible with standard fluorescence microscopy filter sets.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing multiplex immunohistochemistry using Cyanine 3 (Cy3) Tyramide Signal Amplification on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Deparaffinization and Rehydration

-

Place slides in a slide rack.

-

Immerse slides in three changes of xylene for 5 minutes each.

-

Immerse slides in two changes of 100% ethanol for 10 minutes each.

-

Immerse slides in two changes of 95% ethanol for 10 minutes each.

-

Rinse slides in two changes of deionized water for 5 minutes each.

Antigen Retrieval

-

Immerse slides in a container filled with an appropriate antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).

-

Heat the solution to a sub-boiling temperature (95-100°C) using a microwave, pressure cooker, or water bath. Maintain the temperature for 10-20 minutes. The optimal time should be determined for each antigen.

-

Allow the slides to cool to room temperature in the antigen retrieval solution for at least 30 minutes.

-

Rinse slides with deionized water and then with a wash buffer (e.g., Tris-Buffered Saline with 0.05% Tween 20, TBST).

Endogenous Peroxidase Quenching

-

Immerse slides in a 3% hydrogen peroxide solution for 10-15 minutes at room temperature to block endogenous peroxidase activity.

-

Rinse slides three times with wash buffer for 5 minutes each.

Blocking

-

Incubate slides with a blocking buffer (e.g., 1% BSA in TBST) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

Primary Antibody Incubation (First Target)

-

Dilute the primary antibody specific for the first target to its optimal concentration in antibody diluent.

-

Apply the diluted primary antibody to the tissue sections and incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.

Secondary Antibody Incubation

-

Rinse slides three times with wash buffer for 5 minutes each.

-

Apply an HRP-conjugated secondary antibody specific to the primary antibody host species.

-

Incubate for 30-60 minutes at room temperature in a humidified chamber.

Cyanine 3 Tyramide Signal Amplification

-

Rinse slides three times with wash buffer for 5 minutes each.

-

Prepare the Cy3 tyramide working solution according to the manufacturer's instructions.

-

Apply the Cy3 tyramide working solution to the tissue sections and incubate for 5-10 minutes at room temperature, protected from light.

-

Rinse slides three times with wash buffer for 5 minutes each.

Antibody Stripping

-

Immerse slides in the antigen retrieval buffer.

-

Heat the slides to 95-100°C for 5-10 minutes. This step removes the primary and secondary antibodies from the previous staining round.

-

Allow the slides to cool to room temperature.

-

Rinse slides with wash buffer.

Sequential Staining for Subsequent Targets

-

Repeat steps 4 through 8 for each subsequent target, using a different fluorophore-conjugated tyramide for each round of detection.

Counterstaining and Mounting

-

After the final tyramide signal amplification and washing steps, incubate the slides with a nuclear counterstain such as DAPI for 5 minutes.

-

Rinse slides with wash buffer.

-

Mount coverslips onto the slides using an anti-fade mounting medium.

-

Store slides in the dark at 4°C.

Data Presentation: Quantitative Parameters for Multiplex IHC

The success of multiplex IHC with TSA relies on careful optimization of several parameters. The following table provides examples of optimized conditions for a 5-plex antibody panel targeting key immune-oncology markers. It is crucial to note that optimal dilutions and incubation times should be empirically determined for each new antibody and tissue type.

| Target Protein | Primary Antibody (Clone) | Host Species | Dilution | Incubation Time | Fluorophore |

| PD-L1 | E1L3N | Rabbit | 1:1400 | 60 min @ RT | Cy5 Tyramide |

| B7-H4 | D1M8I | Rabbit | 1:1000 | 60 min @ RT | FITC Tyramide |

| FoxP3 | D2W8E | Rabbit | 1:100 | 60 min @ RT | This compound |

| CD8α | C8/144B | Mouse | 1:200 | 60 min @ RT | Alexa Fluor 594 Tyramide |

| Cytokeratin | Pan-Keratin (C11) | Mouse | 1:500 | 60 min @ RT | Alexa Fluor 350 Tyramide |

Table 1: Example of optimized conditions for a 5-plex antibody panel using Tyramide Signal Amplification. Data adapted from a study on human ovarian serous carcinoma.

Note on Optimization:

-

Antibody Titration: It is essential to perform a titration for each primary antibody to determine the optimal concentration that provides a high signal-to-noise ratio.

-

Antibody-Fluorophore Pairing: To achieve a balanced signal intensity across the panel, it is recommended to pair antibodies for low-abundance targets with brighter fluorophores and vice versa.

-

Staining Order: The order of antibody application should be optimized, as multiple rounds of heating during antibody stripping can affect some epitopes.

Visualizations

The following diagrams illustrate the key processes involved in multiplex immunohistochemistry with this compound Signal Amplification.

Caption: Mechanism of Tyramide Signal Amplification (TSA).